molecular formula C20H6F10N2O2 B3947016 2,3,4,5,6-pentafluoro-N-[3-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl]benzamide

2,3,4,5,6-pentafluoro-N-[3-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl]benzamide

Cat. No.: B3947016
M. Wt: 496.3 g/mol
InChI Key: LUXMZPOTTHBYIX-UHFFFAOYSA-N
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Description

2,3,4,5,6-pentafluoro-N-[3-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl]benzamide is a highly fluorinated aromatic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability, resistance to oxidation, and low reactivity towards many chemical agents. These properties make it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-pentafluoro-N-[3-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl]benzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with 3-amino-2,3,4,5,6-pentafluorobenzamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-pentafluoro-N-[3-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl]benzamide undergoes several types of chemical reactions, including:

    Substitution Reactions: Due to the presence of multiple fluorine atoms, the compound can undergo nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

2,3,4,5,6-pentafluoro-N-[3-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential use in drug development due to its stability and unique chemical properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in areas where high stability and resistance to metabolic degradation are desired.

    Industry: It is used in the production of high-performance materials, including polymers and coatings, due to its thermal stability and resistance to chemical attack.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentafluoro-N-[3-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong interactions with various biological molecules, potentially inhibiting or modifying their function. The exact pathways and molecular targets are still under investigation, but the compound’s high stability and resistance to degradation make it a promising candidate for further research.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-Pentafluorobenzamide
  • 2,3,4,5,6-Pentafluorobenzoyl chloride
  • 2,3,4,5,6-Pentafluoroaniline

Uniqueness

Compared to similar compounds, 2,3,4,5,6-pentafluoro-N-[3-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl]benzamide stands out due to its unique combination of multiple fluorine atoms and the presence of both amide and benzoyl functional groups. This combination imparts exceptional stability and resistance to chemical and thermal degradation, making it particularly valuable in applications requiring high-performance materials.

Properties

IUPAC Name

2,3,4,5,6-pentafluoro-N-[3-[(2,3,4,5,6-pentafluorobenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H6F10N2O2/c21-9-7(10(22)14(26)17(29)13(9)25)19(33)31-5-2-1-3-6(4-5)32-20(34)8-11(23)15(27)18(30)16(28)12(8)24/h1-4H,(H,31,33)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXMZPOTTHBYIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H6F10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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